spiro[5H-isoquinolino[1,2-b]quinazoline-6,1'-cyclopentane]-8-one
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Overview
Description
Spiro[5H-isoquinolino[1,2-b]quinazoline-6,1’-cyclopentane]-8-one is a complex heterocyclic compound featuring a spiro linkage, which is a unique structural motif where two rings are connected through a single atom. This compound belongs to the class of spiro compounds, which are known for their structural diversity and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5H-isoquinolino[1,2-b]quinazoline-6,1’-cyclopentane]-8-one typically involves a multi-step process. One common method is the base-mediated spirocyclization of quinazoline derivatives. For instance, the reaction between 2-aminobenzamide and 2-cyanomethyl benzoate in the presence of potassium hexamethyldisilazide (KHMDS) as a base can yield moderate amounts of the desired spiro compound . The reaction conditions often include screening various bases and solvents to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production methods for spiro compounds often involve scalable reactions such as metal-catalyzed cyclizations, Diels-Alder reactions, and other spiroannulation techniques. These methods are designed to be efficient and cost-effective, allowing for the large-scale production of spiro compounds for pharmaceutical and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Spiro[5H-isoquinolino[1,2-b]quinazoline-6,1’-cyclopentane]-8-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Spiro[5H-isoquinolino[1,2-b]quinazoline-6,1’-cyclopentane]-8-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and spiro-heterocyclic frameworks.
Biology: It is studied for its potential biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of spiro[5H-isoquinolino[1,2-b]quinazoline-6,1’-cyclopentane]-8-one involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to fit into various biological receptors, potentially inhibiting or activating specific pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Spiro-isoindolinone dihydroquinazolinones: These compounds share a similar spiro structure and exhibit significant biological activities, such as anti-HIV, antiviral, and anticancer properties.
Spiro-indeno[1,2-b]quinoxalines: These compounds also feature a spiro linkage and are known for their diverse chemical reactions and pharmaceutical applications.
Uniqueness
Spiro[5H-isoquinolino[1,2-b]quinazoline-6,1’-cyclopentane]-8-one is unique due to its specific spiro linkage and the combination of isoquinoline and quinazoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
spiro[5H-isoquinolino[1,2-b]quinazoline-6,1'-cyclopentane]-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-19-16-9-3-4-10-17(16)21-18-15-8-2-1-7-14(15)13-20(22(18)19)11-5-6-12-20/h1-4,7-10H,5-6,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLVWFLHJPJKQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=NC5=CC=CC=C5C(=O)N24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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